molecular formula C8H6ClNS B13012650 7-(Chloromethyl)benzo[d]isothiazole

7-(Chloromethyl)benzo[d]isothiazole

Cat. No.: B13012650
M. Wt: 183.66 g/mol
InChI Key: ZVCMSUWVQPCUMG-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound with the following chemical formula:

C8H6ClNS\text{C}_8\text{H}_6\text{ClNS}C8​H6​ClNS

. It belongs to the class of isothiazoles and benzisothiazoles. The compound’s structure consists of a benzene ring fused with an isothiazole ring. The chlorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 7-(Chloromethyl)benzo[d]isothiazole. One common method involves the chlorination of benzo[d]isothiazole using chlorine gas or a chlorinating agent. The reaction proceeds as follows:

Benzo[d]isothiazole+ChlorineThis compound\text{Benzo[d]isothiazole} + \text{Chlorine} \rightarrow \text{this compound} Benzo[d]isothiazole+Chlorine→this compound

Reaction Conditions:

The chlorination reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like chloroform or dichloromethane are commonly used.

Industrial Production Methods:

Chemical Reactions Analysis

7-(Chloromethyl)benzo[d]isothiazole can participate in various chemical reactions:

    Substitution Reactions: The chlorine atom can undergo substitution reactions with nucleophiles (e.g., amines, thiols) to form new derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.

    Oxidation Reactions: Oxidation of the compound may lead to the formation of sulfoxides or sulfones.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.

    Medicine: Studied for its pharmacological effects and potential drug development.

    Industry: May serve as an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 7-(Chloromethyl)benzo[d]isothiazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-(chloromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2

InChI Key

ZVCMSUWVQPCUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCl)SN=C2

Origin of Product

United States

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